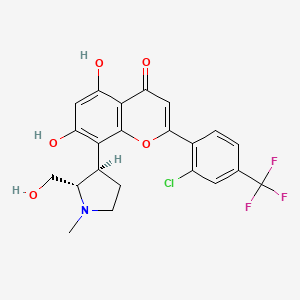

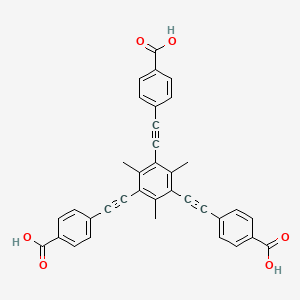

![molecular formula C15H23N3O3S B11930501 6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)

6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mecillinam, also known as amdinocillin, is an extended-spectrum penicillin antibiotic belonging to the amidinopenicillin class. It is specifically active against Gram-negative bacteria by binding to penicillin-binding protein 2 (PBP2). This compound is primarily used in the treatment of urinary tract infections and has also been employed to treat typhoid and paratyphoid fever .

準備方法

Synthetic Routes and Reaction Conditions: Mecillinam is synthesized from the 6-aminopenicillanic acid (6-APA) nucleus. The process involves the substitution of an amidino group at the 6 position in the β-lactam ring. One method involves using acetal as a raw material and organic alkali as a catalyst. The reaction does not require recrystallization, resulting in a product with over 95% purity and a yield of about 75% .

Industrial Production Methods: In an industrial setting, mecillinam is produced by adding 6-aminopenicillanic acid to dehydrated alcohol, followed by the addition of triethylamine and acetal under controlled temperature conditions. The mixture is then subjected to vacuum decompression and decolorization using activated carbon .

化学反応の分析

Types of Reactions: Mecillinam undergoes various chemical reactions, including substitution reactions due to its β-lactam ring structure. It is susceptible to hydrolysis by β-lactamase enzymes, which can open the β-lactam ring and render the compound inactive .

Common Reagents and Conditions: The compound is often used in combination with β-lactamase inhibitors such as clavulanic acid to prevent its degradation. Mecillinam is also known to form penicilloate, which can lead to hypersensitivity reactions .

Major Products Formed: The primary product formed from the hydrolysis of mecillinam is penicilloate, an inactive substance. When combined with β-lactamase inhibitors, the major products are the active forms of the antibiotic that retain their antibacterial properties .

科学的研究の応用

作用機序

Mecillinam exerts its antibacterial effects by binding specifically to penicillin-binding protein 2 (PBP2) in the bacterial cell wall. This interaction inhibits the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to the formation of osmotically-stable round cells and ultimately causing bacterial cell death . The mechanism of action is similar across various Gram-negative bacteria, including Escherichia coli, Salmonella typhimurium, and Klebsiella aerogenes .

類似化合物との比較

Ampicillin: A broad-spectrum penicillin antibiotic that is effective against both Gram-positive and Gram-negative bacteria.

Cefuroxime: A second-generation cephalosporin antibiotic with a broader spectrum of activity compared to mecillinam.

Piperacillin/Tazobactam: A combination antibiotic that includes a β-lactamase inhibitor to enhance its efficacy against β-lactamase-producing bacteria.

Meropenem: A broad-spectrum carbapenem antibiotic with high efficacy against a wide range of bacterial infections.

Uniqueness of Mecillinam: Mecillinam is unique in its high specificity for penicillin-binding protein 2 (PBP2) and its effectiveness against Gram-negative bacteria, particularly in urinary tract infections. Unlike other β-lactam antibiotics, mecillinam is less susceptible to degradation by β-lactamase enzymes when used in combination with β-lactamase inhibitors .

特性

IUPAC Name |

6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWVAEOLVKTZFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

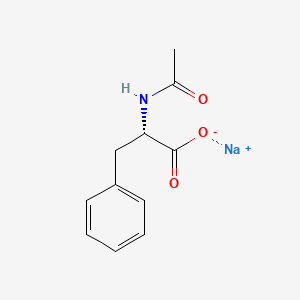

![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)

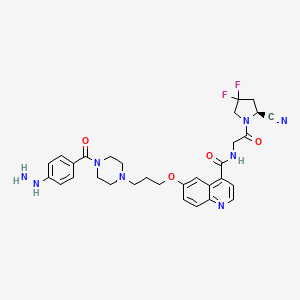

![3-[(3S,5R,8R,9R,10R,13R,14R,16S,17S)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11930447.png)

![5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)

![2-[(1-Methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione](/img/structure/B11930485.png)

![N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine](/img/structure/B11930493.png)